
4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol is a complex organic compound with a unique structure that includes a dimethylamino group, a butadiene moiety, and a decahydroquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol typically involves multiple steps. One common approach is the condensation of a suitable precursor with a dimethylamino group and a butadiene moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol involves its interaction with specific molecular targets. The dimethylamino group and butadiene moiety play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(buta-1,2-dien-1-yl)-N,N-dimethylaniline
- 2-[(4-Chloro-Phenyl)-Pyrrolidin-1-yl-Methyl]-Malonic Acid Diethyl Ester
Uniqueness
4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol is unique due to its combination of a dimethylamino group, a butadiene moiety, and a decahydroquinoline ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
| 89562-67-4 | |
Fórmula molecular |
C16H28N2O |
Peso molecular |
264.41 g/mol |
InChI |
InChI=1S/C16H28N2O/c1-17(2)12-7-6-10-16(19)11-13-18(3)15-9-5-4-8-14(15)16/h7,10,14-15,19H,4-5,8-9,11-13H2,1-3H3 |
Clave InChI |
RBCCPYSVVLUODL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C2C1CCCC2)(C=C=CCN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3R)-Oxolan-3-yl]oxy}aniline](/img/no-structure.png)
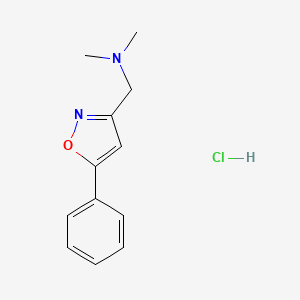
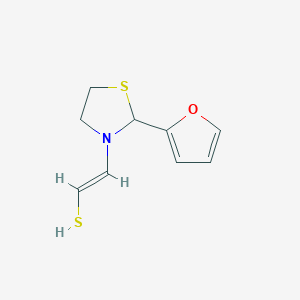
![3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12897679.png)
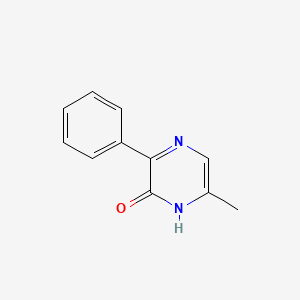
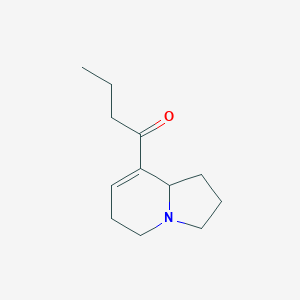
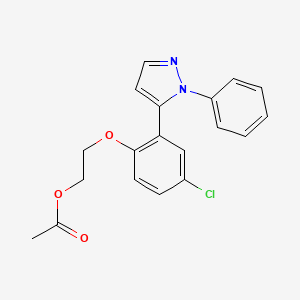
![N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide](/img/structure/B12897706.png)

